molecular formula C22H19N2O+ B12689376 5-(2-(1,6-Dimethyl-1lambda(5)-quinolin-2-yl)vinyl)-8-quinolinol CAS No. 6759-89-3

5-(2-(1,6-Dimethyl-1lambda(5)-quinolin-2-yl)vinyl)-8-quinolinol

Cat. No.: B12689376
CAS No.: 6759-89-3
M. Wt: 327.4 g/mol
InChI Key: OCZQEOWNYSRLIQ-UHFFFAOYSA-O
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Description

5-(2-(1,6-Dimethyl-1lambda(5)-quinolin-2-yl)vinyl)-8-quinolinol is a complex organic compound that belongs to the quinoline family

Preparation Methods

The synthesis of 5-(2-(1,6-Dimethyl-1lambda(5)-quinolin-2-yl)vinyl)-8-quinolinol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylquinoline with an appropriate aldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as cyclization and oxidation, to yield the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

5-(2-(1,6-Dimethyl-1lambda(5)-quinolin-2-yl)vinyl)-8-quinolinol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various functional groups. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with unique properties.

    Biology: This compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development and therapeutic applications.

    Medicine: Due to its biological activities, it is being explored for its potential use in the treatment of various diseases, including infections and cancer.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-(1,6-Dimethyl-1lambda(5)-quinolin-2-yl)vinyl)-8-quinolinol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways and promoting oxidative stress.

Comparison with Similar Compounds

5-(2-(1,6-Dimethyl-1lambda(5)-quinolin-2-yl)vinyl)-8-quinolinol can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity, chloroquine has a different substitution pattern on the quinoline ring.

    Quinoline N-oxide: This compound is an oxidized derivative of quinoline and exhibits different chemical and biological properties.

    2-Methylquinoline: A simpler quinoline derivative that serves as a precursor in the synthesis of more complex compounds.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6759-89-3

Molecular Formula

C22H19N2O+

Molecular Weight

327.4 g/mol

IUPAC Name

5-[2-(1,6-dimethylquinolin-1-ium-2-yl)ethenyl]quinolin-8-ol

InChI

InChI=1S/C22H18N2O/c1-15-5-11-20-17(14-15)7-10-18(24(20)2)9-6-16-8-12-21(25)22-19(16)4-3-13-23-22/h3-14H,1-2H3/p+1

InChI Key

OCZQEOWNYSRLIQ-UHFFFAOYSA-O

Canonical SMILES

CC1=CC2=C(C=C1)[N+](=C(C=C2)C=CC3=C4C=CC=NC4=C(C=C3)O)C

Origin of Product

United States

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